4-(Quinazolin-4-ylamino)phenol - 34923-98-3

4-(Quinazolin-4-ylamino)phenol

Catalog Number: EVT-1646133
CAS Number: 34923-98-3
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(7'-Bromo-1',5'-naphthyridin-4'-ylamino)phenol

Compound Description: This compound serves as a key scaffold in developing antimalarial agents. Studies have explored its mono- and di-Mannich base derivatives for activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Results indicate promising antimalarial activity, with some derivatives showing superior efficacy compared to established drugs like chloroquine, mefloquine, and amodiaquine [, , ].

4-(7'-Trifluoromethylquinolin-4'-ylamino)phenol

Compound Description: This compound represents another significant scaffold in the pursuit of effective antimalarial agents. Similar to 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol, research has primarily focused on its mono- and di-Mannich base derivatives [, , , ]. Notably, these derivatives have demonstrated potent antimalarial activity in vitro against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. In vivo studies further validate their effectiveness against Plasmodium berghei infections in mice, often surpassing the efficacy of established antimalarial drugs [].

4-(7'-Trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol

Compound Description: This compound serves as a precursor for developing potential antimalarial compounds. Research primarily focuses on its di-Mannich base derivatives, exploring their efficacy against the FCQ-27 strain of Plasmodium falciparum. While showing activity, these derivatives demonstrated slightly lower potency compared to their 7-bromo counterparts [].

2-(7'-Chloroquinolin-4'-ylamino)phenol

Compound Description: This compound has been investigated for its antimalarial properties. Researchers have synthesized and evaluated its di-Mannich base derivatives for activity against Plasmodium falciparum. The di-Mannich base derivatives of this compound displayed promising activity against both chloroquine-sensitive (FCQ-27) and chloroquine-resistant (K-1) strains of Plasmodium falciparum, often demonstrating superior efficacy compared to chloroquine [].

2-[7'-Bromo(and trifluoromethyl)-1',5'-naphthyridin-4'-ylamino]phenol

Compound Description: This compound represents a scaffold for synthesizing potential antimalarial agents. Similar to other related compounds, studies have primarily focused on its di-Mannich base derivatives. These derivatives were tested against the FCQ-27 strain of Plasmodium falciparum to evaluate their antimalarial potential [].

4'-Chloro-5-(7''-trifluoromethylquinolin-4''-ylamino)biphenyl-2-ol

Compound Description: This compound serves as a starting point for synthesizing potential antimalarial agents. Researchers have investigated its mono-Mannich base derivatives, assessing their activity against the chloroquine-sensitive (FCQ-27) isolate of Plasmodium falciparum. While exhibiting activity, these derivatives showed lower potency compared to chloroquine [].

3-[7-Chloro(and trifluoromethyl)quinolin-4-ylamino]phenol

Compound Description: This compound acts as a precursor in developing potential antimalarial drugs. Research has focused on its mono- and di-Mannich base derivatives, particularly investigating their efficacy against both chloroquine-sensitive (FC-27) and chloroquine-resistant (K-1) isolates of Plasmodium falciparum. Notably, some derivatives, like 3-(7′-chloroquinolin-4′-ylamino)-2,6-bis[pyrrolidin-1″-ylmethyl-(or piperidin-1″-ylmethyl)]phenol, exhibited comparable activity to chloroquine against the FC-27 isolate and maintained significant activity against the chloroquine-resistant K-1 isolate [].

2-(7′-Chloroquinolin-4′-ylamino)-5-fluoro-4,6-bis(piperidin-1′-ylmethyl)phenol

Compound Description: This compound represents a specific di-Mannich base derivative that emerged as a potent antimalarial agent in studies. It demonstrated significant activity against the FC-27 isolate of Plasmodium falciparum with an IC50 of 12.2 nM [].

2(and 4)-[2(and 8)-Trifluoromethylquinolin-4-ylamino]phenol

Compound Description: These compounds were synthesized and tested alongside their 7-trifluoromethyl isomers for comparative analysis of their antimalarial activity against the chloroquine-sensitive (FC-27) strain of Plasmodium falciparum. The results indicated that the 7-trifluoromethyl isomer exhibited significantly higher activity compared to the 2- and 8-trifluoromethyl isomers [].

4-(7′-trifluoromethylquinazolin-4′-ylamino)phenol

Compound Description: This compound has been investigated for its antimalarial properties. Studies focused on synthesizing and evaluating the activity of its di-Mannich base derivatives against Plasmodium falciparum in vitro. While displaying activity, these quinazoline derivatives generally exhibited lower potency compared to their corresponding quinoline analogs [].

2-(Quinazolin-4-ylamino)-[1,4]benzoquinone

Compound Description: This compound serves as a scaffold for developing potent and irreversible inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase domain. Researchers explored various derivatives, incorporating different substituents on the quinazoline ring and modifying the benzoquinone moiety. These compounds exhibited potent VEGFR-2 inhibition and effectively blocked VEGF-stimulated autophosphorylation in cells [].

Properties

CAS Number

34923-98-3

Product Name

4-(Quinazolin-4-ylamino)phenol

IUPAC Name

4-(quinazolin-4-ylamino)phenol

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

InChI

InChI=1S/C14H11N3O/c18-11-7-5-10(6-8-11)17-14-12-3-1-2-4-13(12)15-9-16-14/h1-9,18H,(H,15,16,17)

InChI Key

RWLYIYZYVWCDJW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.